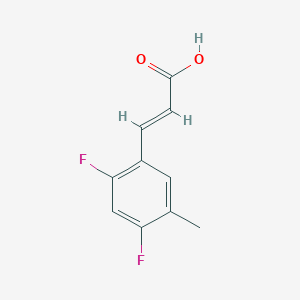
2,4-Difluoro-5-methylcinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-Difluoro-5-methylcinnamic acid is a chemical compound with the CAS Number: 1562311-33-4 . Its molecular weight is 198.17 and its IUPAC name is 3-(2,4-difluoro-5-methylphenyl)acrylic acid .
Molecular Structure Analysis
The InChI code for 2,4-Difluoro-5-methylcinnamic acid is 1S/C10H8F2O2/c1-6-4-7(2-3-10(13)14)9(12)5-8(6)11/h2-5H,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2,4-Difluoro-5-methylcinnamic acid is a solid at ambient temperature .Scientific Research Applications
Chemical Synthesis and Optimization
- The utilization of 2,4-difluoro benzoic acid, prepared from 2,4-dinitro methylbenzene, highlights the importance of optimizing reaction conditions to enhance yield, underscoring the relevance of such compounds in chemical synthesis processes (Luan Fang, 2004).
Crystal Structure and Material Science
- Research on cinnamic acids, including derivatives similar to 2,4-Difluoro-5-methylcinnamic acid, has shed light on the crystal structure landscape, indicating the potential of these compounds in material science and crystallography. For instance, the study of crystal structures of halogenated cinnamic acids by doping and computational methods reveals intricate intermolecular interactions and crystal formation processes, which are crucial for material design and crystal engineering (Shaunak Chakraborty, Sumy Joseph, G. Desiraju, 2018).
Photodimerization and Pressure Studies
- Investigations into the photodimerization of difluorocinnamic acids and the influence of pressure on these reactions provide insights into the reactivity of these compounds under different conditions. This knowledge is valuable for understanding the properties and applications of cinnamic acid derivatives in photochemical processes and high-pressure chemistry (T. Galica, Julia Bąkowicz, Krzysztof A. Konieczny, I. Turowska-Tyrk, 2018).
Antifungal and Cell Wall Disruption
- Research on cinnamic acid analogs, including compounds structurally related to 2,4-Difluoro-5-methylcinnamic acid, highlights their potential as intervention catalysts in overcoming antifungal tolerance. These studies emphasize the role of cinnamic acid derivatives in disrupting fungal cell walls and enhancing the efficacy of cell wall-disrupting agents, marking their significance in medical and pharmaceutical applications (Jong H. Kim, K. Chan, Luisa W Cheng, 2017).
properties
IUPAC Name |
(E)-3-(2,4-difluoro-5-methylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-6-4-7(2-3-10(13)14)9(12)5-8(6)11/h2-5H,1H3,(H,13,14)/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQBSOQWLBJURK-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1F)F)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-methylcinnamic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

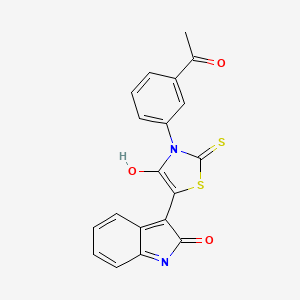
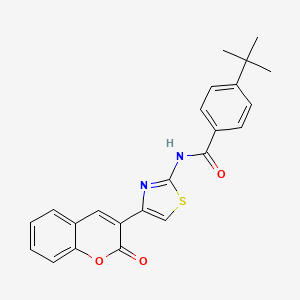
![ethyl 3-cyano-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2412728.png)
![N-(3-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2412730.png)
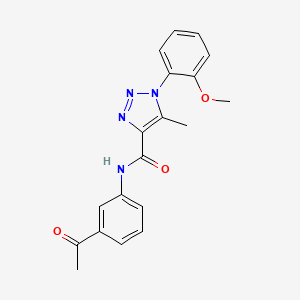
![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-benzoic acid](/img/structure/B2412736.png)
![5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2412737.png)
![5-(3-Methoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2412738.png)
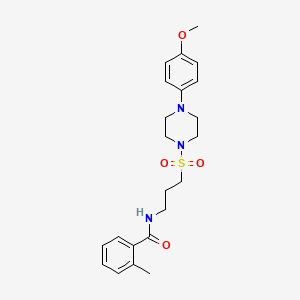
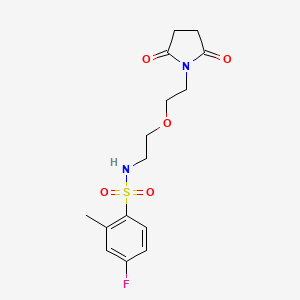
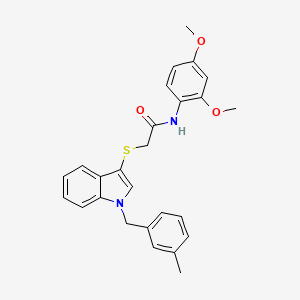
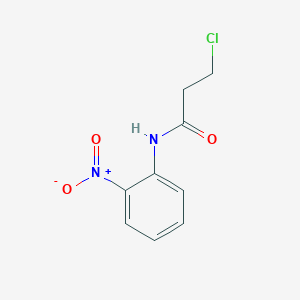
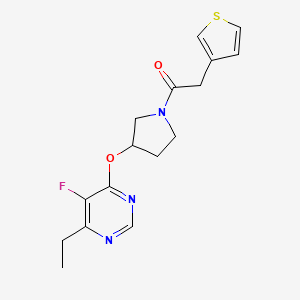
![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide](/img/structure/B2412746.png)